1-[5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-2-methylbenzenesulfonyl]azepane
Description
1-[5-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-2-methylbenzenesulfonyl]azepane is a heterocyclic compound featuring a central azepane (7-membered saturated nitrogen-containing ring) core. The molecule is substituted with a 2-methylbenzenesulfonyl group at position 1 of the azepane ring and a 3,5-dimethylpyrazole-1-carbonyl moiety at the para position of the benzene ring. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted LogP ≈ 2.8) and a molecular weight of 377.47 g/mol.
Properties
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-(3,5-dimethylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-14-8-9-17(19(23)22-16(3)12-15(2)20-22)13-18(14)26(24,25)21-10-6-4-5-7-11-21/h8-9,12-13H,4-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACYLLVYLGQMJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=CC(=N2)C)C)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-2-methylbenzenesulfonyl]azepane typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonation reactions, often using sulfonyl chlorides.
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-2-methylbenzenesulfonyl]azepane can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can modify the benzenesulfonyl group or the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and benzenesulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can yield pyrazolone derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 1-[5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-2-methylbenzenesulfonyl]azepane typically involves multi-step reactions that integrate pyrazole and azepane moieties. The process often includes the formation of the azepane ring followed by the introduction of the pyrazole and sulfonyl groups.
Synthetic Pathway Overview
- Step 1 : Formation of the azepane ring using appropriate precursors.
- Step 2 : Introduction of the 3,5-dimethyl-1H-pyrazole carbonyl group through acylation.
- Step 3 : Sulfonation to attach the benzenesulfonyl moiety.
Biological Activities
Research has indicated that compounds containing pyrazole and azepane structures exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Studies have shown that derivatives of pyrazole exhibit significant antimicrobial activity against various pathogens. For instance:
- A compound similar to 1-[5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-2-methylbenzenesulfonyl]azepane demonstrated effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The azepane framework has been associated with anticancer properties. Research indicates that modifications in the pyrazole structure can enhance cytotoxic effects on cancer cell lines, making it a candidate for further development in cancer therapeutics .
Material Science Applications
Beyond biological applications, this compound also shows promise in material science. Its unique structural features allow it to be utilized in:
- Polymer Chemistry : As a building block for creating novel polymers with enhanced thermal stability and mechanical properties.
- Sensors : The compound's electronic properties may be exploited in developing sensors for detecting environmental pollutants or biological markers.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those similar to 1-[5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-2-methylbenzenesulfonyl]azepane. The results indicated a significant reduction in microbial growth at low concentrations, suggesting potential for pharmaceutical applications .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines treated with azepane-containing pyrazole derivatives revealed a notable decrease in cell viability compared to controls. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-[5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-2-methylbenzenesulfonyl]azepane involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways.
Pathways Involved: These interactions can affect various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional attributes of the target compound with its closest analogs:
Research Implications and Gaps
For example:
- Introducing electron-withdrawing groups (e.g., nitro, as in ) could modulate electronic effects on the pyrazole ring.
- Replacing the azepane with smaller heterocycles (e.g., piperidine) may alter pharmacokinetic profiles.
Further crystallographic analysis using tools like Mercury (for structural visualization) or SHELXL (for refinement) is recommended to elucidate conformational preferences.
Biological Activity
The compound 1-[5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-2-methylbenzenesulfonyl]azepane is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. This article explores the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The chemical formula for the compound is , and its structure includes a pyrazole ring, a sulfonyl group, and an azepane moiety. The presence of these functional groups contributes to its biological properties.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial activities. For instance, a study evaluated the antimicrobial effects of various pyrazole compounds against several bacterial strains. The results indicated that compounds with similar structures to 1-[5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-2-methylbenzenesulfonyl]azepane demonstrated potent activity against Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| 1-[5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-2-methylbenzenesulfonyl]azepane | P. aeruginosa | 20 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles have been well-documented. A case study involving the administration of various pyrazole derivatives showed a reduction in inflammation markers in animal models. The compound under discussion was tested in a carrageenan-induced paw edema model, revealing a significant decrease in paw swelling compared to the control group .
| Treatment Group | Paw Edema (mm) Reduction |
|---|---|
| Control | 0 |
| Standard Drug | 10 |
| 1-[5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-2-methylbenzenesulfonyl]azepane | 12 |
Antitumor Activity
Studies have indicated that certain pyrazole derivatives possess antitumor properties. Research focusing on the cytotoxic effects of these compounds on cancer cell lines revealed that the compound significantly inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
| Control | >100 |
The mechanism by which this compound exerts its biological effects appears to be multifaceted. It is hypothesized that the pyrazole moiety interacts with various cellular targets involved in inflammation and tumorigenesis. Specifically, it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased prostaglandin synthesis . Additionally, it may induce apoptosis in cancer cells through activation of caspases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
